

Lithospermic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Lithospermic Acid*

Cat. No.: *B1674889*

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Abstract

Lithospermic acid (LA), a water-soluble phenolic acid, has emerged as a significant natural product with a diverse range of pharmacological activities. Initially isolated from the roots of *Salvia miltiorrhiza* Bunge (Danshen), a prominent herb in traditional Chinese medicine, its discovery has paved the way for extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activities of **Lithospermic Acid**, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanism of action through signaling pathway diagrams.

Discovery and History

Lithospermic acid was first isolated and characterized in the mid-20th century. It is a caffeic acid dimer and a member of the salvianolic acids, a group of phenolic compounds found in *Salvia* species.^[1] Its chemical structure was elucidated as a conjugate of rosmarinic acid and caffeic acid, featuring a dihydrobenzofuran nucleus.^[2] Historically, plants containing **Lithospermic Acid**, such as *Salvia miltiorrhiza*, have been used for centuries in traditional medicine to treat cardiovascular and inflammatory conditions.^[2] Modern scientific investigation has since validated many of these traditional uses and uncovered novel therapeutic applications.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₇ H ₂₂ O ₁₂	[3]
Molecular Weight	538.46 g/mol	[3]
CAS Number	28831-65-4	[3]
Appearance	Solid	
Solubility	Soluble in water, ethanol, and DMSO	

Isolation and Characterization

Isolation from *Salvia miltiorrhiza*

A common method for the isolation of **Lithospermic Acid B**, a prominent isomer, involves a two-step process of aqueous two-phase extraction followed by preparative high-performance liquid chromatography (HPLC).[4][5][6]

Experimental Protocol: Aqueous Two-Phase Extraction and Preparative HPLC[4][5]

- **Extraction:** Powdered roots of *Salvia miltiorrhiza* are extracted with a suitable solvent, such as 70% ethanol.
- **Aqueous Two-Phase System:** An aqueous two-phase system is prepared using n-butyl alcohol and potassium dihydrogen phosphate (KH₂PO₄). The crude extract is added to this system.
- **Partitioning:** **Lithospermic Acid B** preferentially partitions into the upper, n-butyl alcohol-rich phase. The optimal composition for this separation has been reported to be 39.1% (w/w) n-butyl alcohol and 22.6% (w/w) KH₂PO₄. [4]
- **Separation and Concentration:** The upper phase is collected, and the solvent is evaporated to yield a crude extract enriched with **Lithospermic Acid B**.

- Preparative HPLC: The enriched extract is further purified using preparative HPLC. A C18 column is typically used with a mobile phase gradient of methanol and water. This method can yield **Lithospermic Acid B** with a purity of over 99%.[\[6\]](#)

Characterization

The structure and purity of isolated **Lithospermic Acid** are confirmed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC is used for both qualitative and quantitative analysis of **Lithospermic Acid** in plant extracts and purified samples.[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectroscopy are essential for the structural elucidation of **Lithospermic Acid**, providing detailed information about the arrangement of protons and carbons in the molecule.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Lithospermic Acid**, further confirming its identity.

Biological Activities and Quantitative Data

Lithospermic Acid exhibits a wide array of biological activities, with significant potential for therapeutic applications.

Antioxidant Activity

Lithospermic Acid is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.[\[12\]](#) Its antioxidant capacity has been quantified using various in vitro assays.

Assay	IC ₅₀ (µg/mL)	Reference
DPPH Radical Scavenging	~21.59 (crude extract)	[13]
ABTS Radical Scavenging	~40.03 (ethyl acetate fraction)	[13]

Anti-inflammatory Activity

Lithospermic Acid demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Target	IC ₅₀ (μM)	Reference
Cyclooxygenase-1 (COX-1)	~60	[17]
Cyclooxygenase-2 (COX-2)	~60	[17]

Experimental Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
- Treatment: Cells are pre-treated with various concentrations of **Lithospermic Acid** for 1 hour.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 μg/mL) to induce an inflammatory response.
- Incubation: The cells are incubated for a specific period (e.g., 24 hours).
- Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The inhibitory effect of **Lithospermic Acid** on cytokine production is calculated and expressed as a percentage of the LPS-stimulated control.

Anti-HIV Activity

Lithospermic Acid has shown promising activity against the Human Immunodeficiency Virus (HIV), primarily by inhibiting the viral integrase and protease enzymes.[\[1\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

HIV-1 Enzyme	IC ₅₀ (μM)	Reference
Integrase	18.0 ± 0.66	[1]
Protease	34.84 ± 1.11	

Experimental Protocol: HIV-1 Integrase Inhibition Assay[27]

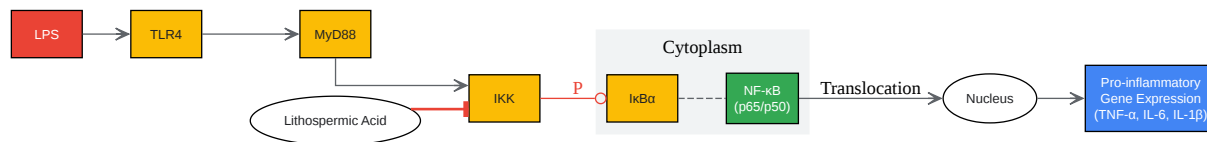
- **Reaction Mixture:** A reaction mixture is prepared containing recombinant HIV-1 integrase, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).
- **Inhibitor Addition:** Various concentrations of **Lithospermic Acid** are added to the reaction mixture.
- **Incubation:** The mixture is incubated to allow the integration reaction to proceed.
- **Detection:** The extent of DNA integration is quantified using methods such as gel electrophoresis and autoradiography or fluorescence-based assays.
- **IC₅₀ Determination:** The concentration of **Lithospermic Acid** that inhibits 50% of the integrase activity (IC₅₀) is calculated.

Mechanism of Action: Signaling Pathways

The biological effects of **Lithospermic Acid** are mediated through its interaction with various cellular signaling pathways. A key mechanism is its inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB Signaling Pathway

Lithospermic Acid has been shown to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like LPS.[14][15][16][28][29] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

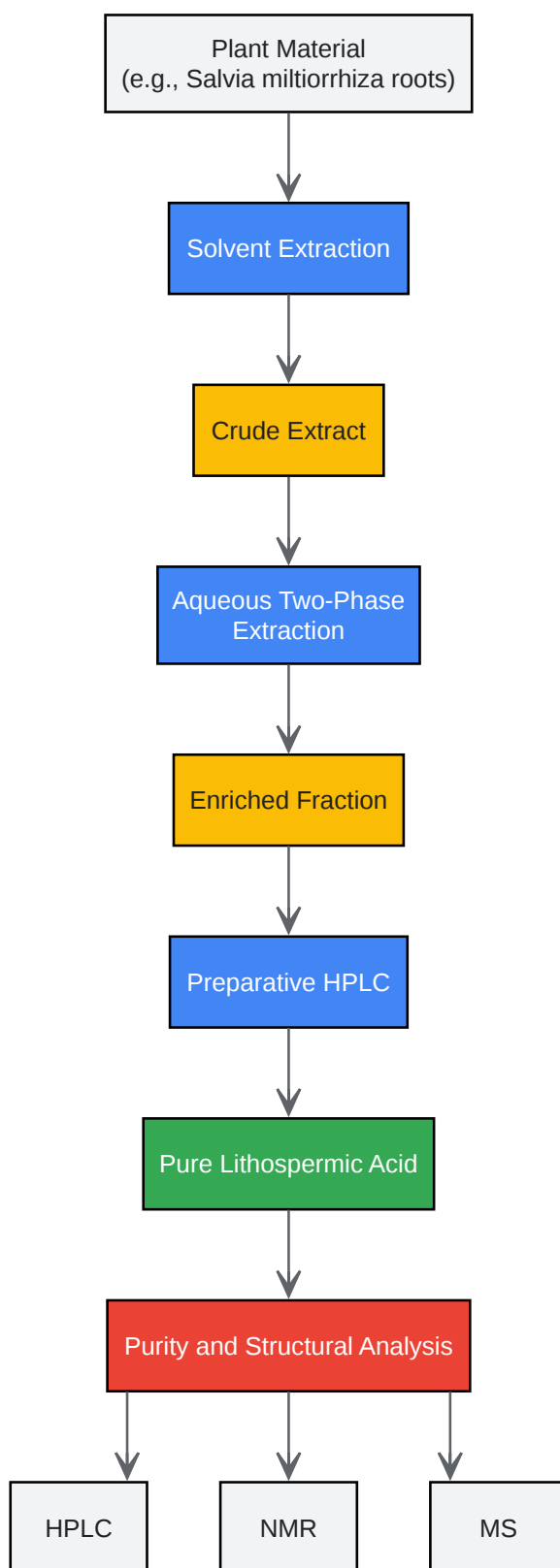


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Caption: Inhibition of the NF-κB signaling pathway by **Lithospermic Acid**.

Experimental Workflow: Isolation and Purity Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of **Lithospermic Acid** from a plant source.



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Caption: Workflow for the isolation and analysis of **Lithospermic Acid**.

Conclusion and Future Directions

Lithospermic Acid is a multifaceted natural product with a well-documented history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its potent antioxidant, anti-inflammatory, and anti-HIV activities, coupled with a well-defined mechanism of action, make it a compelling candidate for further drug development. Future research should focus on optimizing its pharmacokinetic properties, conducting comprehensive preclinical and clinical trials, and exploring its potential in treating a wider range of diseases. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the scientific understanding and clinical application of this promising natural compound.

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